N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride
Overview
Description
“N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride” is a compound that is related to a class of drugs known as cathinones . It is also known as Prilocaine Hydrochloride Impurity E and Prilocaine Related Compound B . The molecular formula of this compound is C13 H20 N2 O . Cl H and it has a molecular weight of 256.77 .
Scientific Research Applications
Neurokinin-1 Receptor Antagonists
Casopitant, a compound structurally related to N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride, has been extensively studied as a potent and selective antagonist of the neurokinin-1 (NK1) receptor. This research has implications for the development of treatments for chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and other conditions mediated by NK1 receptors (Miraglia et al., 2010), (Pellegatti et al., 2009).
Anticonvulsant Activity
Research on analogs of 2-piperidinecarboxylic acid, a core structure similar to this compound, has identified potential leads for the development of anticonvulsant drugs. These studies explore the structure-activity relationships (SAR) essential for anticonvulsant activity and offer insights into designing new therapeutic agents for epilepsy and related disorders (Ho et al., 2001).
Corrosion Inhibition
In the field of materials science, derivatives of piperidinecarboxamide have been examined for their ability to inhibit corrosion in metals, demonstrating the broad applicability of these compounds beyond pharmacology. The study on N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide as a corrosion inhibitor for steel in acidic conditions shows promising results, highlighting the potential of these compounds in protecting metals from corrosion (Rajendraprasad et al., 2020).
Anti-Angiogenic and DNA Cleavage Activities
Compounds structurally related to this compound have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. This research is significant for cancer therapy, as inhibiting angiogenesis can starve tumors of nutrients and oxygen, and DNA cleavage activity may contribute to the compound's cytotoxic effects (Kambappa et al., 2017).
Properties
IUPAC Name |
N-(4-methylphenyl)piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-4-6-12(7-5-10)15-13(16)11-3-2-8-14-9-11;/h4-7,11,14H,2-3,8-9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIISIHMGCXNTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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